Product packaging for Foradil(Cat. No.:)

Foradil

Cat. No.: B10787515
M. Wt: 822.9 g/mol
InChI Key: BPXZSHHCUKRDHD-HTLUESNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foradil is an inhaled medication with the active ingredient Formoterol, a long-acting beta2-adrenergic receptor agonist (LABA). It is used in research models of chronic obstructive pulmonary disease (COPD) and asthma. Its primary research value lies in its dual characteristics: a rapid onset of action, often within 2-5 minutes of administration, and a prolonged duration of effect lasting up to 12 hours . This makes it a valuable tool for studying both acute bronchodilation and long-term maintenance therapy in respiratory diseases. The mechanism of action involves Formoterol acting as a highly selective and potent agonist for the beta2-adrenergic receptors in bronchial smooth muscle . Upon binding, it stimulates intracellular adenylyl cyclase, increasing the conversion of ATP to cyclic AMP (cAMP) . The elevated cAMP levels lead to relaxation of the airway smooth muscle, resulting in bronchodilation. A key feature of its prolonged effect is attributed to its moderate lipophilicity, which allows it to form a depot within the smooth muscle membrane, from which it gradually leaches to provide sustained receptor stimulation . Researchers utilize this compound to investigate its effects on lung function parameters, its role in reducing exacerbations, and its synergistic effects in combination with other agents like inhaled corticosteroids or long-acting muscarinic antagonists . This product is strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H54N4O13 B10787515 Foradil

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C42H54N4O13

Molecular Weight

822.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate

InChI

InChI=1S/2C19H24N2O4.C4H4O4.H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);1H2/b;;2-1+;/t2*13-,19+;;/m11../s1

InChI Key

BPXZSHHCUKRDHD-HTLUESNNSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O

Origin of Product

United States

Synthetic Chemistry and Chemical Modifications of Foradil

Advanced Synthetic Pathways for Foradil (Formoterol Fumarate)

The synthesis of formoterol (B127741) has evolved to produce the desired stereoisomers with high purity. These pathways often involve multi-step reactions that require careful control of conditions to achieve the desired chemical transformations and stereoselectivity.

Stereoselective Synthesis of this compound Enantiomers (R,R)-Formoterol and (S,S)-Formoterol

The profound difference in pharmacological activity between the enantiomers of formoterol necessitates synthetic routes that can selectively produce the active (R,R)-isomer. researchgate.netgoogle.com Early methods often produced a racemic mixture, which was then resolved into its constituent enantiomers through techniques like diastereomeric crystallization using a chiral resolving agent such as tartaric acid. google.com

More advanced and efficient methods focus on stereoselective synthesis, where the desired stereochemistry is introduced early in the synthetic sequence. One common strategy involves the use of optically pure precursors. For example, racemic 4-benzyloxy-3-nitrostyrene oxide can be coupled with an optically pure amine, such as (R,R)- or (S,S)-N-(1-phenylethyl)-N-[1-(p-methoxyphenyl)prop-2-yl]amine, to set the stereochemistry. Subsequent chemical transformations then lead to the specific enantiomer of formoterol. google.com

Another approach involves the stereoselective reduction of a ketone intermediate. The synthesis often starts from a bromoketone which undergoes nucleophilic substitution with an appropriate amine. google.com The resulting aminoketone can then be reduced stereoselectively to the desired aminoalcohol, which is a core feature of the formoterol structure.

A representative reaction scheme for the synthesis of (R,R)-formoterol is outlined below:

StepReactionReagents and Conditions
aFormylationHCOOH-Ac₂O
bNucleophilic Substitution(R)-1-(4-Methoxyphenyl)-N-((R)-1-phenylethyl)propan-2-amine, 120°C
cHydrogenation (Reduction)Pt/C, H₂, MeOH

Table 1: Simplified reaction steps in a stereoselective synthesis of (R,R)-formoterol. Note: Ac = acetyl; Ph = phenyl. researchgate.net

Elucidation of Key Precursors and Intermediate Derivatization in this compound Synthesis

The synthesis of formoterol involves several key precursors and intermediate compounds that are crucial for building the final molecular architecture. A common and pivotal intermediate is N-(2-benzyloxy-5-(1-hydroxyl-2-(1-(4-methoxyphenyl)-2-propylamino) ethyl) phenyl) formamide (B127407). google.comgoogle.com

The synthesis often begins with substituted phenyl compounds that are modified in a stepwise manner. A typical sequence might involve the following key transformations:

Preparation of an Epoxide Intermediate : A common starting point is the preparation of 1-(4-benzyloxy-3-nitro)phenyl epoxide from a corresponding bromoketone precursor like 1-(4-benzyloxy-3-nitrophenyl)-2-bromoacetophenone using a reducing agent such as potassium borohydride (B1222165) (KBH₄).

Ring-Opening of the Epoxide : The epoxide is then reacted with an amine, such as 1-p-methoxyphenylisopropylamine, to open the epoxide ring and form an aminoalcohol derivative, 1-(4-benzyloxy-3-nitrophenyl)-2-[[1-methyl-2-(4-methoxyphenyl)ethyl]amino]ethanol.

Reduction of the Nitro Group : The nitro group on the phenyl ring is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or through catalytic hydrogenation. A method described involves the simultaneous reaction of 1-(4-benzyloxy-3-nitrophenyl)-2-(1-(4-methoxyphenyl)-2-propylamino)ethanol with Raney-Ni and formic acid, where formic acid acts as both a hydrogen donor for the reduction and a formylating agent. google.comgoogle.com

Formylation of the Amino Group : The newly formed amino group is then formylated. This step introduces the formamide group present in the final formoterol molecule.

Debenzylation : The final step is typically the removal of the benzyl (B1604629) protecting group from the phenolic hydroxyl group, usually accomplished by catalytic hydrogenation using a palladium on carbon (Pd-C) catalyst.

Following the synthesis of the formoterol base, it is reacted with fumaric acid to form the formoterol fumarate (B1241708) salt, which is often crystallized as a dihydrate to ensure stability and suitable solid-state properties. google.comnih.gov

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. vu.nl For formoterol, these studies involve synthesizing analogs with systematic modifications to identify the key structural features responsible for its potency and long duration of action. biomedres.us

Strategic Modifications to the this compound Chemical Scaffold

The formoterol molecule has several sites that can be chemically modified to probe their importance for receptor binding and activation. nih.gov Key regions for modification include the phenylethanolamine head, the formamide group, and the long N-substituent.

Phenylethanolamine Moiety : The hydroxyl group and the amine in this part of the molecule are critical for interaction with the β2-adrenergic receptor. Modifications here, such as altering the stereochemistry or replacing the hydroxyl group, generally lead to a significant loss of activity.

Aromatic Ring Substituents : The 4-hydroxy and 3-formamido groups on the phenyl ring are important. Replacing the formamido group with other substituents can modulate the compound's properties.

The N-Substituent : The bulky, lipophilic N-substituent, [1-(4-methoxyphenyl)propan-2-yl], is a defining feature of formoterol and is crucial for its high potency and long duration of action. nih.gov SAR studies have explored variations in the length and composition of this side chain. Modifications can include altering the linker between the two aromatic rings or changing the substituents on the terminal phenyl ring. These changes can affect the compound's lipophilicity and its interaction with specific domains of the receptor.

The general goal of these modifications is to map the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov

Development of this compound Derivatives as Molecular Probes (e.g., Labeled Ligands)

Molecular probes are essential tools for studying receptor pharmacology. These are often derivatives of a known ligand, like formoterol, that have been modified to include a detectable label, such as a radioisotope or a fluorescent tag. While specific examples of formoterol-derived labeled ligands are not extensively detailed in the provided search results, the principles of their development are well-established in medicinal chemistry.

For instance, radioligand binding assays are a common technique used to characterize receptor-ligand interactions. researchgate.net In studies of the β-adrenoceptor, probes like ¹²⁵I-Cyanopindolol are used. researchgate.net To create a formoterol-based probe, a synthetic route would be devised to incorporate a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the formoterol scaffold without significantly altering its binding affinity for the receptor. This could be achieved by, for example, using a tritiated reducing agent during the synthesis or starting with a precursor already containing the radiolabel.

These labeled ligands would then be used in competitive binding assays to determine the affinity of other, unlabeled compounds for the β2-adrenergic receptor. They are invaluable for screening new chemical entities and for detailed kinetic studies of ligand-receptor interactions.

Molecular and Cellular Pharmacology of Foradil

Receptor Binding Kinetics and Thermodynamics of Foradil at Beta-2 Adrenergic Receptors (β2AR)

Formoterol (B127741) exhibits specific binding characteristics at the β2AR, involving distinct association and dissociation rates and equilibrium binding affinities. These parameters are crucial in determining the drug's potency and duration of action.

Association and Dissociation Rate Constants (k_on, k_off) of this compound

The binding of formoterol to β2ARs is characterized by its association rate constant (k_on) and dissociation rate constant (k_off). Studies investigating the binding kinetics of formoterol at the β2AR have provided estimates for these constants. For example, one study using a kinetic competitive binding model estimated the k_on for formoterol at the β2AR to be 6.15 x 107 M-1 min-1 and the k_off to be 0.35 min-1. nottingham.ac.uk These values contribute to understanding how quickly formoterol binds to the receptor and how long it remains bound. The dissociation rate (k_off) is independent of ligand concentration and relies on specific ligand-receptor interactions. acs.orgscispace.com

Equilibrium Binding Affinities (Kd) and Receptor Occupancy Dynamics

Receptor occupancy dynamics describe how the binding of formoterol to the β2AR changes over time and at different concentrations. The interplay between k_on, k_off, and ligand concentration dictates the rate at which receptors become occupied and the duration of occupancy, which in turn influences the magnitude and duration of the pharmacological response.

Here is a table summarizing some reported binding kinetic and affinity data for formoterol:

ParameterValueMethodSource
k_on6.15 x 107 M-1 min-1Kinetic Competitive Binding Model nottingham.ac.uk
k_off0.35 min-1Kinetic Competitive Binding Model nottingham.ac.uk
Kinetic Ki5.97 nMKinetic Competitive Binding Model nottingham.ac.uk
Equilibrium Ki6.33 nMCheng and Prusoff method nottingham.ac.uk
Ki74 nMRadioligand competition binding atsjournals.org
pKh (high-affinity)9.6 ± 0.4[125I]iodocyanopindolol-labeled membranes nih.gov

Note: pKi and pKd values are the negative logarithm of the Ki and Kd values, respectively.

Influence of Receptor Conformation on this compound Binding

The β2AR, like other GPCRs, exists in multiple conformational states, including inactive and active-like forms. acs.orgpnas.orgnih.gov The binding of agonists like formoterol influences the equilibrium between these conformations, shifting it towards the active state. acs.orgpnas.orgnih.govnih.gov Single-molecule studies have shown that the β2AR spontaneously transitions between inactive and active conformations, and formoterol binding favors the active-like conformation. acs.orgpnas.org This conformational shift is crucial for initiating downstream signaling. The efficacy of agonists is linked to their ability to stabilize active receptor conformations and promote G protein coupling. biorxiv.orgbiorxiv.org Differences in agonist efficacy may be related to efficacy-dependent differences in the conformational state of the β2AR bound to different agonists prior to G protein binding. biorxiv.orgbiorxiv.org

Agonist-Induced Receptor Activation Mechanisms of this compound

Formoterol acts as a full agonist at the β2AR, meaning it is capable of eliciting a maximal or near-maximal response upon binding. nih.govresearchgate.net Its agonist activity involves inducing conformational changes in the receptor that facilitate interaction with and activation of intracellular signaling proteins, primarily G proteins. atsjournals.orgacs.orgpnas.orgmdpi.com

G Protein Coupling and Activation by this compound at β2AR

Upon binding of formoterol, the activated β2AR couples with and activates heterotrimeric G proteins, predominantly the stimulatory G protein (Gs). atsjournals.orgpnas.orgnih.govnih.govresearchgate.nettandfonline.comphysiology.orgwikipedia.org This coupling is a key step in the signal transduction pathway. The agonist-bound β2AR promotes the binding of Gs protein. mdpi.com Cryo-EM structures of the formoterol-bound β2AR-Gs complex have provided insights into the molecular interactions involved in this coupling. researchgate.net Agonist efficacy at the β2AR is driven by agonist-induced differences in the receptor's affinity for the Gs protein, rather than solely by ligand binding kinetics. biorxiv.orgbiorxiv.org Full agonists like formoterol induce a conformation of the β2AR that is more likely to recruit the Gs protein. biorxiv.orgbiorxiv.org

Adenylyl Cyclase Stimulation and Cyclic AMP Generation

The primary downstream effect of Gs protein activation by the formoterol-bound β2AR is the stimulation of adenylyl cyclase. nottingham.ac.ukatsjournals.orgdrugbank.comnih.govnih.govtandfonline.comwikipedia.orgnih.govpatsnap.commdpi.com Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.commdpi.comtandfonline.comwikipedia.orgpatsnap.com The resulting increase in intracellular cAMP levels is a critical second messenger event. drugbank.commdpi.compatsnap.com Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the ultimate cellular responses, such as smooth muscle relaxation. drugbank.commdpi.comtandfonline.comphysiology.orgwikipedia.org Studies have shown that formoterol treatment leads to significant elevations in intracellular cAMP. nih.gov This β2AR-cAMP signaling pathway is central to formoterol's mechanism of action. nih.govspandidos-publications.com

Characterization of Specific Gα and Gβγ Subunit Interactions

Upon activation by an agonist like formoterol, the β2AR couples to heterotrimeric G proteins, primarily Gs. researchgate.netbiomolther.org In the inactive state, the G protein exists as a heterotrimer composed of Gα, Gβ, and Gγ subunits, with GDP bound to the Gα subunit. biomolther.orgd-nb.info Agonist binding to the receptor induces a conformational change that facilitates the interaction between the receptor and the G protein. This interaction promotes the release of GDP from the Gα subunit, allowing GTP to bind. biomolther.orgd-nb.info The binding of GTP triggers the dissociation of the Gα subunit from the Gβγ dimer and the activated receptor. biomolther.orgd-nb.info Both the GTP-bound Gα subunit and the Gβγ dimer can then interact with downstream effector molecules to propagate the signal. biomolther.orgd-nb.info

Structural studies of the β2AR-Gs complex have revealed key interaction interfaces between the receptor and the Gαs subunit. researchgate.netbiomolther.org These interactions primarily involve the cytoplasmic ends of transmembrane helices (TMs) and intracellular loops (ICLs) of the receptor, specifically TM3, TM5, TM6, ICL2, and ICL3, contacting regions of the Gαs subunit including its C-terminus, the αN/β1 hinge, the β2/β3 loops, and part of the α4 helix, α4/β6 loop, and β6. biomolther.org While the Gβγ subunits are essential for efficient coupling of the heterotrimer to the GPCR, direct interactions between the β2AR and Gβγ subunits are less apparent in some crystal structures. researchgate.netd-nb.info However, the Gβ subunit plays an indirect but important role by stabilizing the N-terminal alpha helix of Gαs. researchgate.net Some models propose that in GPCR dimers, one protomer might interact predominantly with Gα while the other interacts with Gβγ. researchgate.net

Beta-Arrestin Recruitment and Signaling Cascades Triggered by Formoterol

Beyond G protein coupling, activated β2ARs also engage with beta-arrestins (βarr), primarily β-arrestin 1 (βarr1) and β-arrestin 2 (βarr2). nih.govnih.gov This interaction is typically initiated by phosphorylation of the receptor's intracellular domains, particularly the C-terminus and intracellular loops, by G protein-coupled receptor kinases (GRKs). nih.govnih.govatsjournals.org Phosphorylation promotes high-affinity binding of beta-arrestins to the receptor. atsjournals.org Beta-arrestin binding can lead to receptor desensitization by competing with G protein coupling and can also mediate receptor internalization through clathrin-coated vesicles. nih.govatsjournals.orgbiorxiv.org

Formoterol has been shown to stimulate beta-arrestin recruitment to the β2AR. nih.govatsjournals.org Studies using techniques like split-luciferase assays and fluorescence microscopy have demonstrated formoterol's capacity to induce βarr2 translocation to the cell surface. nih.govatsjournals.org Beta-arrestin recruitment can also trigger distinct signaling cascades, notably the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2. nih.govbiorxiv.orgnih.gov While canonical β2AR signaling primarily involves Gs-mediated cAMP production, beta-arrestin-dependent pathways represent a significant branch of β2AR signaling with potentially different physiological outcomes. nih.govbiorxiv.orgnih.gov

Exploration of Non-Canonical Signaling Pathways Activated by Formoterol (e.g., Akt/mTOR, ERK)

In addition to the well-established Gs-cAMP-PKA pathway and beta-arrestin-mediated ERK activation, formoterol has been implicated in activating other non-canonical signaling pathways. One such pathway is the PI3K-Akt-mTOR pathway. researchgate.netnih.govmdpi.com Studies, particularly in skeletal muscle, suggest that formoterol can activate the Akt/mTOR pathway, which is involved in regulating protein synthesis and muscle growth. researchgate.netnih.govnih.gov This activation may occur via Gβγ subunits or through mechanisms independent of canonical Gs signaling. nih.gov

Research indicates that formoterol treatment can lead to the phosphorylation of Akt, a key component of this pathway. nih.gov Activation of Akt can subsequently influence mTOR, a central regulator of cell growth and metabolism. researchgate.net While acute formoterol treatment may activate this pathway, chronic administration can lead to complex regulatory responses, potentially involving desensitization and changes in upstream signaling components like insulin (B600854) receptor substrate-1 (IRS-1). researchgate.net

Formoterol's influence on ERK signaling has also been observed. nih.govresearchgate.net While some studies suggest ERK activation is primarily mediated by beta-arrestin recruitment, formoterol's effects on ERK can be context-dependent. nih.govbiorxiv.orgnih.gov For instance, formoterol has been shown to restore ERK signaling in certain cellular models, potentially contributing to its therapeutic effects in conditions like Parkinson's disease. researchgate.net However, in other contexts, such as myoblast differentiation, formoterol has been reported to inhibit the PI3K-Akt pathway without affecting ERK signaling. nih.gov This highlights the complexity and context-specificity of formoterol's engagement with non-canonical pathways.

Ligand Bias and Functional Selectivity of Formoterol at β2AR

The concept of ligand bias, or functional selectivity, describes the ability of different ligands binding to the same receptor to differentially activate distinct downstream signaling pathways. atsjournals.orgnih.govresearchgate.netdrugtargetreview.com At the β2AR, this means that while formoterol activates both G protein-dependent (primarily Gs-cAMP) and beta-arrestin-dependent pathways, the relative efficacy and potency for activating these pathways can vary compared to other β2AR agonists. biorxiv.orgnih.govresearchgate.netnih.gov This differential engagement of signaling cascades can lead to distinct cellular outcomes and potentially contribute to the therapeutic profile and side effect profile of a drug. nih.govatsjournals.orgbiorxiv.org

Formoterol has been characterized in various studies regarding its ligand bias at the β2AR. While some studies initially suggested formoterol might be biased towards the beta-arrestin pathway compared to G protein signaling, other research indicates a more balanced profile or even a bias towards Gs activation relative to beta-arrestin recruitment depending on the experimental system and quantification method used. nih.govbiorxiv.orgnih.govresearchgate.net The existence of biased ligands challenges the traditional view of receptor activation and suggests a more complex model where ligands stabilize distinct receptor conformations that preferentially couple to specific downstream effectors. nih.govdrugtargetreview.com

Quantification of G Protein vs. Beta-Arrestin Biasing Factors

Quantifying ligand bias involves comparing the efficacy and/or potency of a ligand for different signaling pathways. This is often done by calculating bias factors, which represent the differential activity of a compound between two pathways relative to a reference ligand. researchgate.netnih.govnih.govmdpi.com Various methods and models, such as the operational model of agonism and the Black-Leff model, are used to determine these bias factors from experimental data, such as cAMP production assays for Gs activation and beta-arrestin recruitment assays. nih.govnih.govresearchgate.netnih.gov

Studies quantifying the bias factors for formoterol at the β2AR have yielded varying results. Some studies using specific assay systems and reference agonists have suggested a slight bias towards beta-arrestin recruitment for formoterol compared to Gs signaling. nih.gov For example, one study calculated a bias factor for formoterol towards the beta-arrestin pathway relative to isoproterenol (B85558). nih.gov However, other comprehensive analyses comparing a wide range of ligands and using different quantification methods have indicated that formoterol may not display a significant bias for either cAMP signaling or beta-arrestin recruitment at the cellular level, or may even show a bias towards Gαs activation. nih.govresearchgate.net These discrepancies highlight the importance of the experimental context, assay system, and analytical methods used in determining ligand bias.

Data from various studies on formoterol's bias factors relative to a reference agonist (e.g., isoproterenol) for Gs-mediated cAMP signaling versus beta-arrestin recruitment can be summarized as follows:

LigandReference LigandPathway 1 (Gs/cAMP)Pathway 2 (Beta-Arrestin)Bias Factor (Pathway 2 vs Pathway 1)NotesSource
FormoterolIsoproterenolEfficacy/PotencyEfficacy/PotencyVaries (e.g., ~2-fold bias for βarr in one study)Results vary depending on assay and method nih.govnih.govresearchgate.net

Note: Specific numerical bias factor values can vary significantly between studies due to differences in methodology, cell lines, and data analysis. The table above provides a general representation of the type of data obtained.

Structural Determinants of Formoterol's Ligand Bias

The structural features of a ligand and its interactions with the receptor are key determinants of ligand bias. Different ligands can stabilize distinct receptor conformations that preferentially interact with either G proteins or beta-arrestins. drugtargetreview.comnih.govmdpi.com For formoterol, its specific chemical structure and how it binds within the β2AR orthosteric pocket influence the conformational changes of the receptor. nih.govnih.govplos.org

Structural studies and computational modeling have provided insights into the binding of formoterol to the β2AR. Formoterol, like other beta-arrestin-biased agonists such as carvedilol (B1668590) and BI-167107, possesses an aryl-substituted alkyl tail attached to the amino nitrogen atom. nih.govmdpi.com These bulky aromatic rings occupy an extended pocket formed by TM2, TM3, TM7, and extracellular loop 2 (ECL2) in the β2AR. nih.govmdpi.com These interactions can influence the conformation of the intracellular surface of the receptor, thereby affecting the coupling of G proteins and beta-arrestins. researchgate.netnih.govnih.gov

Specific residues within the formoterol binding site have been identified as potentially contributing to its ligand bias. For example, residues like T1103.29, F193ECL2, S2045.43, and Y3087.35 in the β2AR have been suggested as "functional hotspot" residues that show a significant contribution to the allosteric communication pipelines leading to either the beta-arrestin or G-protein coupling interfaces. nih.gov The shape of the agonist binding cavity can also differ depending on whether a balanced or biased agonist is bound, influencing the allosteric communication pathways within the receptor. nih.gov

Theoretical Implications of Formoterol's Ligand Bias in Receptor Biology

The observation of ligand bias with compounds like formoterol has significant theoretical implications for understanding receptor biology and drug action. It challenges the classical view of a single active receptor state and supports a more nuanced model where GPCRs can adopt multiple active conformations, each capable of preferentially activating specific downstream effectors. nih.govdrugtargetreview.com This concept, known as conformational selection or dynamic equilibrium, suggests that different ligands can stabilize distinct subsets of these conformations, leading to biased signaling. drugtargetreview.comnih.gov

Formoterol's ligand bias, even if subtle or context-dependent, implies that the specific conformation induced by formoterol binding may favor certain protein interactions (G proteins or beta-arrestins) over others. This differential coupling can have downstream consequences for cellular responses, potentially explaining differences in the therapeutic effects or side effect profiles compared to other β2AR agonists with different bias profiles. nih.govatsjournals.orgbiorxiv.org

The study of ligand bias, exemplified by research on formoterol, has opened new avenues for drug discovery. By understanding the structural determinants of bias and developing methods to quantify it, it may be possible to design novel biased agonists that selectively activate beneficial signaling pathways while avoiding those that mediate undesirable effects. atsjournals.orgresearchgate.net This approach holds promise for developing more effective and safer medications targeting GPCRs, including the β2AR. atsjournals.orgresearchgate.net

Structure Activity Relationships Sar and Ligand Design Principles of Foradil

Identification of Pharmacophoric Elements Critical for Foradil's Activity

The interaction of formoterol (B127741) with the β2-AR is dependent on a set of key chemical features, collectively known as a pharmacophore. For β2-agonists like formoterol, the essential pharmacophoric elements include a protonated amine, a catechol or a functionally equivalent aromatic ring system, and a hydroxyl group on the β-carbon of the ethanolamine (B43304) side chain. nih.govresearchgate.net

A widely accepted pharmacophore model for selective β2-agonists consists of five key chemical features: one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic rings, and one positive ionizable feature. nih.gov In formoterol, the protonated nitrogen atom of the aliphatic amine serves as the positive ionizable feature, forming a crucial ionic bond with the carboxylate side chain of Aspartate 113 (Asp113) in the third transmembrane (TM) domain of the β2-AR. researchgate.netnih.gov The hydroxyl group on the benzylic carbon acts as a hydrogen-bond donor, while the 3-formamido group on the benzene (B151609) ring functions as a hydrogen-bond acceptor. nih.gov The two aromatic rings, the phenyl ring of the headgroup and the p-methoxyphenyl group at the end of the long side chain, also contribute to the binding. nih.gov

The key interactions between formoterol and the β2-AR binding site involve several critical amino acid residues. The saligenin headgroup of formoterol engages in conserved interactions with residues such as Asp113, Serine 203 (Ser203), Serine 207 (Ser207), and Asparagine 312 (Asn312). nih.gov The amino-substituents of formoterol have been identified to interact with Tyrosine 308 (Tyr308) on TM7. nih.govresearchgate.net

Interactive Table: Key Pharmacophoric Features of this compound and Interacting Receptor Residues

Pharmacophoric FeatureCorresponding Group in this compoundInteracting β2-AR Residue(s)Type of Interaction
Positive Ionizable GroupProtonated Aliphatic AmineAsp113 (TM3)Ionic Bond
Hydrogen-Bond DonorBenzylic Hydroxyl GroupAsn293 (TM6)Hydrogen Bond
Hydrogen-Bond Acceptor3-Formamido GroupSer203, Ser204, Ser207 (TM5)Hydrogen Bond
Aromatic Ring 1Phenyl Ring (Headgroup)Phe289, Phe290π-π Stacking
Aromatic Ring 2p-Methoxyphenyl GroupTyr308 (TM7)Hydrophobic Interaction
Ethanolamine Chain-CH(OH)-CH2-NH-N312Hydrogen Bond

Systematic Analysis of Structural Modifications on this compound's Pharmacological Profile

The pharmacological profile of formoterol is highly sensitive to structural modifications. Systematic changes to its aromatic ring, side chain, and stereochemistry have profound effects on its receptor affinity, efficacy, and selectivity.

Substitutions on the aromatic ring of formoterol significantly influence its interaction with the β2-AR. The 3-formamido and 4-hydroxyl groups on the phenyl ring are critical for its high potency and long duration of action. The formamide (B127407) group, in particular, is a key feature that distinguishes formoterol from other β2-agonists and contributes to its high efficacy. nih.gov Studies on related compounds have shown that the presence of functional groups like nitro (NO2) and cyano (NC) can enhance binding affinity, suggesting that electronic modifications to the aromatic ring can optimize receptor interactions. nih.govnajah.edu

The long, lipophilic N-substituted side chain of formoterol is a defining structural feature that contributes to its long duration of action. nih.gov This lipophilicity allows the molecule to partition into the cell membrane, creating a localized depot from which it can continuously engage with the receptor. nih.gov The length and composition of this side chain are crucial. The charged ethanolamine amino group is located near the lipid phosphate (B84403) groups, engaging in hydrogen bonding and electrostatic interactions. nih.gov The formamide -NH group of formoterol is also positioned near the glyceryl/phosphate groups, participating in hydrogen bond interactions. nih.gov The hydrophobic tail, including the oxygen atom, is also a key part of these interactions. nih.gov

This compound is administered as a racemic mixture of its (R,R)- and (S,S)-enantiomers. drugbank.comnih.gov However, the pharmacological activity resides almost exclusively in the (R,R)-enantiomer, also known as arformoterol. managedhealthcareexecutive.com The (R,R)-enantiomer is approximately 1,000-fold more potent than the (S,S)-enantiomer and exhibits a 2-fold greater potency than the racemic mixture. managedhealthcareexecutive.com This stereoselectivity highlights the precise three-dimensional fit required for optimal interaction with the chiral environment of the β2-AR binding site. The benzylic alcohol's stereochemistry is particularly important for the interaction with Asn293 on TM6, which is a key chirally discriminating residue. researchgate.net The high selectivity of formoterol for the β2-adrenoceptor over the β1 and β3 subtypes is primarily due to selective affinity. nih.govnih.govresearchgate.net

Interactive Table: Stereoisomer Activity of this compound

StereoisomerRelative PotencyReceptor Selectivity
(R,R)-Formoterol (Arformoterol)~1000x more potent than (S,S)High for β2-AR
(S,S)-FormoterolBiologically inactive-
Racemic Formoterol2x less potent than (R,R)High for β2-AR

Computational Approaches in this compound-Based Ligand Design

Computational methods, including molecular docking and molecular dynamics simulations, have become invaluable tools in understanding the molecular basis of formoterol's action and in the rational design of new β2-agonists.

Molecular docking studies have been employed to predict the binding mode of formoterol within the β2-AR. nih.govmdpi.com These studies have successfully predicted binding poses that are consistent with experimental data, showing the key interactions with residues like Asp113, Ser203, Ser207, and Asn312. nih.govnih.gov The agonist molecules occupy the same binding region between TM III, TM V, TM VI, and TM VII. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the formoterol-receptor complex, allowing researchers to study the conformational changes that occur upon ligand binding and receptor activation. nih.govresearchgate.netresearchgate.net These simulations have been instrumental in elucidating the role of the cell membrane in facilitating the access and binding of long-acting β2-agonists like formoterol. nih.gov MD simulations have also offered insights into the stereoselective interactions of ligands with the β2-AR. nih.govresearchgate.net The use of crystal structures of the β2-AR, such as PDB IDs 2RH1 and 3P0G, have been fundamental in developing accurate molecular models for these simulations. mdpi.comnih.govresearchgate.netresearchgate.net

Interactive Table: Key Residues in this compound-β2-AR Interaction Identified by Computational Studies

β2-AR ResidueTransmembrane Domain (TM)Role in Interaction
Asp113TM3Ionic interaction with the protonated amine
Ser203TM5Hydrogen bonding with the catechol mimic
Ser207TM5Hydrogen bonding with the catechol mimic
Asn312TM7Hydrogen bonding with the ethanolamine chain
Tyr308TM7Interaction with the amino-substituents
Lys305-Stabilizing receptor-ligand interactions
Asp192-Stabilizing receptor-ligand interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogs of formoterol, the active ingredient in this compound, QSAR studies are instrumental in understanding the physicochemical properties that govern their potency and selectivity as β2-adrenergic receptor agonists. These models provide predictive tools that can accelerate the drug discovery process by prioritizing the synthesis of novel compounds with potentially enhanced therapeutic profiles.

A typical QSAR study involves the calculation of various molecular descriptors for a set of formoterol analogs with known biological activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then employed to derive a mathematical equation that links these descriptors to the observed biological activity.

For a hypothetical series of this compound analogs, a QSAR model might take the following form:

log(1/EC50) = β0 + β1(logP) + β2(HOMO) + β3(MR) + ...

Where:

log(1/EC50) represents the biological activity (potency).

logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

β0, β1, β2, β3 are the regression coefficients determined by the statistical analysis.

The following interactive data table presents a hypothetical dataset for a series of this compound analogs, illustrating the types of data used in a QSAR study.

AnalogR-Group Modificationlog(1/EC50)logPHOMO (eV)Molar Refractivity (cm³/mol)
1 (Formoterol)-H8.52.1-8.9105.2
2-Cl8.22.8-9.1110.1
3-CH38.72.5-8.8110.8
4-OCH38.92.0-8.7112.3
5-NO27.51.9-9.5111.5

Detailed Research Findings from a 3D-QSAR Study on Fenoterol (B1672521) Analogs:

A study on fenoterol, a β2-agonist with a similar phenylethanolamine core to formoterol, utilized CoMFA to elucidate the structural requirements for high affinity to the β2-adrenergic receptor. nih.gov The key findings from such a study can be extrapolated to understand the SAR of this compound analogs:

Steric Fields: The CoMFA contour maps indicated that bulky substituents at certain positions of the aromatic ring were favorable for activity, while steric hindrance was detrimental in other regions. This suggests that the size and shape of the substituents on the formanilide (B94145) ring of formoterol analogs are critical for optimal receptor fit.

Electrostatic Fields: The electrostatic contour maps highlighted the importance of electropositive and electronegative potentials in specific areas. For instance, an electropositive potential near the protonated amine is crucial for the ionic interaction with the aspartate residue in the receptor's binding pocket. Conversely, electronegative groups at other positions could enhance hydrogen bonding interactions.

These QSAR models, once validated, serve as powerful predictive tools to screen virtual libraries of yet-to-be-synthesized this compound analogs, thereby rationalizing the selection of candidates for synthesis and biological testing.

De Novo Design Strategies Informed by this compound's SAR Profile

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, starting from a basic understanding of the target receptor's binding site or a pharmacophore model derived from known active ligands. The structure-activity relationship (SAR) profile of this compound provides a rich source of information to guide such de novo design strategies for new long-acting β2-agonists (LABAs).

The core principle is to identify the essential pharmacophoric features of formoterol responsible for its high affinity and selectivity for the β2-adrenergic receptor and its long duration of action. A pharmacophore model for selective β2-agonists has been developed, which typically includes the following features nih.gov:

One hydrogen-bond acceptor

One hydrogen-bond donor

Two aromatic rings

One positive ionizable feature

This pharmacophore model essentially represents the key interaction points between the drug molecule and the receptor. De novo design algorithms utilize this model as a template to construct novel molecules. These programs can either link molecular fragments from a pre-existing library or grow a new molecule atom-by-atom within the constraints of the pharmacophore.

Informing De Novo Design with this compound's SAR:

The specific structural elements of formoterol that contribute to its SAR and inform de novo design include:

The Phenylethanolamine Core: This is a fundamental component of most β2-agonists, containing the hydroxyl group and the protonated amine that form key interactions with serine and aspartate residues in the receptor, respectively. Any de novo designed molecule would likely retain this or a bioisosteric equivalent.

The Formanilide Group: The N-formyl group is a key feature that contributes to the high potency of formoterol. Its hydrogen bonding capabilities are a critical part of the pharmacophore.

The p-Methoxyphenyl Group: This lipophilic group at the end of the side chain is crucial for the long duration of action of formoterol. It is believed to anchor the molecule in the lipid bilayer of the cell membrane, creating a local depot from which the drug can continuously engage the receptor.

De novo design programs can be instructed to generate molecules that not only match the β2-agonist pharmacophore but also incorporate features that mimic the lipophilic tail of formoterol to ensure a long duration of action. For instance, a design strategy might involve fixing the phenylethanolamine core and then exploring novel linkers and terminal lipophilic groups to optimize potency and duration of action.

The following table illustrates hypothetical novel chemical entities (NCEs) designed based on this compound's SAR profile, showcasing different approaches to modifying the core structure while maintaining the essential pharmacophoric features.

NCE IDDesign RationaleKey Structural ModificationsPredicted Activity
DN-001Bioisosteric replacement of the formanilide groupReplaced formanilide with a bioisosteric oxadiazole ringPotentially maintained potency with altered metabolic stability
DN-002Modification of the lipophilic tailReplaced p-methoxyphenyl group with a more rigid adamantyl groupPotentially longer duration of action due to increased lipophilicity
DN-003Scaffold hoppingReplaced the phenylethanolamine core with a novel heterocyclic scaffoldPotential for novel intellectual property and improved selectivity
DN-004Fragment-based growth from the pharmacophoreGrew a novel structure from key pharmacophore points without using the formoterol backboneDiscovery of a completely novel chemical class of β2-agonists

These computationally designed molecules would then be synthesized and subjected to biological testing to validate the de novo design strategy. This iterative process of design, synthesis, and testing, guided by the foundational SAR of molecules like formoterol, is a cornerstone of modern drug discovery.

Metabolism and Biotransformation Pathways of Foradil Mechanistic Focus

Enzymatic Pathways of Formoterol (B127741) Metabolism

The metabolism of formoterol primarily occurs via two major pathways: direct glucuronidation of the parent drug and O-demethylation followed by glucuronidation. Minor metabolic pathways, including sulfate (B86663) conjugation and deformylation, also contribute to its biotransformation. drugbank.comnih.govsandoz.comastrazeneca.canih.gov

Role of Cytochrome P450 Isoenzymes (CYPs) in O-Demethylation

O-demethylation is a significant metabolic route for formoterol. This process is catalyzed by several cytochrome P450 (CYP) isoenzymes. In vitro studies have indicated the involvement of CYP2D6, CYP2C19, CYP2C9, and CYP2A6 in the O-demethylation of formoterol. nih.govservice.gov.ukfda.govtga.gov.aupharmfair.com Research using recombinant microsomes expressing single human cytochrome P450 isoenzymes confirmed that CYP2A6, CYP2C9, CYP2C19, and CYP2D6 catalyze the O-demethylation of formoterol. fda.gov Studies using specific CYP inhibitors in human liver microsomes have also supported the involvement of these enzymes, with tranylcypromine (B92988) (a CYP2C19 inhibitor) showing distinct inhibition of formoterol O-demethylation. fda.gov

Characterization of UDP-Glucuronosyltransferase (UGT) Involvement in Glucuronidation

Direct glucuronidation is identified as the major pathway of formoterol metabolism, primarily occurring at the phenolic hydroxyl group of the parent drug. drugbank.comnih.gov This conjugation reaction is mediated by UDP-glucuronosyltransferase (UGT) isoenzymes. In vitro studies have shown that several UGT isoforms are involved in formoterol glucuronidation, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. nih.govdrugbank.comdrugbank.com

Studies investigating the glucuronidation of formoterol enantiomers in human liver microsomes have demonstrated that this process is stereoselective. Glucuronidation occurs more than two times faster for the (S;S)-formoterol enantiomer compared to the (R;R)-formoterol enantiomer. nih.govresearchgate.netnih.govcapes.gov.br Enzyme kinetic studies using human liver microsomes have characterized the glucuronidation of both enantiomers, revealing differences in maximum velocity (Vmax) values, with (S;S)-formoterol exhibiting a higher Vmax than (R;R)-formoterol. nih.govnih.govcapes.gov.br Interindividual variability in glucuronidation activity has also been observed. nih.govnih.govcapes.gov.br

An interactive data table summarizing kinetic parameters from a study on stereoselective glucuronidation is presented below:

In Vitro Glucuronidation Kinetics of Formoterol Enantiomers in Human Liver Microsomes nih.govnih.govcapes.gov.br

EnantiomerKm (µM) (Median, n=9)Vmax (pmol min⁻¹ mg⁻¹) (Median, n=9)
(R;R)-formoterol827.62625
(S;S)-formoterol840.44304
rac-formoterol (R;R-glucuronide)357.21435
rac-formoterol (S;S-glucuronide)312.12086

Minor Metabolic Pathways (e.g., Sulfation, Deformylation)

In addition to glucuronidation and O-demethylation, formoterol undergoes minor metabolic transformations, including sulfate conjugation of the parent drug and deformylation followed by sulfate conjugation. drugbank.comnih.govsandoz.comastrazeneca.canih.gov These minor pathways have not been as extensively characterized as the major routes. drugbank.comnih.gov A previously unidentified sulfate metabolite of formoterol has been reported. nih.govdiva-portal.org Deformylated formoterol is primarily observed as an inactive sulfate conjugate. nih.gov

Structural Elucidation and Characterization of Theoretical Metabolites

The primary metabolites of formoterol are glucuronide conjugates and O-demethylated formoterol. The phenol (B47542) glucuronide of formoterol is the main metabolite found in urine. nih.govdiva-portal.org O-demethylated formoterol is also predominantly found as inactive glucuronide conjugates. nih.gov Structural elucidation of metabolites, such as demethylated formoterol glucuronide, has been performed using techniques like liquid chromatography-mass spectrometry (LC/MS) and LC-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Advanced techniques like electron-activated dissociation (EAD) and collision-induced dissociation (CID) MS/MS have been employed for the structural characterization of conjugated metabolites, providing insights into the sites of conjugation. researchgate.net

In Vitro Studies of Formoterol's Metabolic Stability and Enzyme Interactions

In vitro studies using human liver microsomes and recombinant enzyme systems have been instrumental in characterizing the metabolic fate of formoterol. These studies allow for the determination of metabolic stability, which is defined as the susceptibility of a compound to biotransformation. nih.govif-pan.krakow.pl Parameters such as in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are determined from these studies. nih.govif-pan.krakow.pl

Research using human liver microsomes has confirmed the involvement of specific CYP isoforms (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) in the O-demethylation of formoterol and various UGT isoforms in its glucuronidation. nih.govfda.govnih.govnih.govcapes.gov.br These studies have also highlighted the stereoselective nature of formoterol glucuronidation and the significant interindividual variability in this process. nih.govresearchgate.netnih.govcapes.gov.br

Furthermore, in vitro studies have assessed the potential for formoterol to inhibit drug-metabolizing enzymes. These studies have indicated that formoterol does not inhibit CYP450 enzymes at therapeutically relevant concentrations, suggesting a low potential for metabolism-based drug-drug interactions via CYP inhibition. nih.govservice.gov.ukfda.govtga.gov.au

In vitro methods, including the use of human liver microsomes and hepatocytes, are valuable tools for predicting in vivo metabolism and assessing the risk of drug-drug interactions related to enzyme inhibition or induction. nih.govif-pan.krakow.plmdpi.com

Advanced Analytical Methodologies for Foradil Research

Chromatographic Techniques for Foradil Quantification in Research Samples

Chromatography is a powerful and versatile tool for the separation, identification, and quantification of formoterol (B127741) in various matrices, from bulk drug substances to complex pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. nih.gov A multitude of reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the assay of formoterol fumarate (B1241708) and its related substances. nih.gov These methods are designed to be stability-indicating, meaning they can resolve the active ingredient from potential degradation products. nih.gov

Method development typically involves optimizing several key parameters to achieve the desired separation. This includes the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a stability-indicating RP-HPLC method was developed using an Alltech Alltima C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and ethanol, providing isocratic elution at a flow rate of 1.0 ml/min and UV detection at 242 nm. nih.gov Other methods have successfully utilized different columns like the Develosil C18-5 or Kromacil C8 and mobile phases consisting of acetonitrile (B52724) and phosphate (B84403) buffers. asianpubs.orgafricanjournalofbiomedicalresearch.com

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose. africanjournalofbiomedicalresearch.comchemrxiv.org Key validation parameters include:

Linearity: Demonstrating a direct proportionality between detector response and concentration over a specified range. nih.goviajesm.in

Accuracy: Assessing the closeness of the test results to the true value, often determined through recovery studies. chemrxiv.org

Precision: Measuring the degree of scatter between a series of measurements, evaluated at levels of repeatability and intermediate precision. chemrxiv.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components. iajesm.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

HPLC Method Parameters for Formoterol Fumarate Analysis
ParameterMethod 1 nih.govMethod 2 asianpubs.orgMethod 3 africanjournalofbiomedicalresearch.comMethod 4 iajesm.in
ColumnAlltech Alltima C18 (150 x 4.6 mm)Develosil C18-5 (250 mm x 4.6 mm)Kromacil C8 (150mm x 4.6 mm)Waters Symmetry C18 (150 x 4.6 mm)
Mobile PhaseAmmonium acetate (50 mM; pH 5.0)-ethanol (65:35, v/v)20 mM KH2PO4:acetonitrile (65:35; pH 3.0)NH4H2PO4 Buffer (pH 3.0):Acetonitrile:Methanol (45:30:25)Water:Ethanol (30:70 v/v)
Flow Rate1.0 ml/min1.2 mL/min1.2 ml/min1.0 ml/min
Detection Wavelength242 nm240 nm235 nm298 nm
Retention TimeNot Specified3.6 min3.131 min1.59 min

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve faster, more efficient, and higher-resolution separations. lcms.czovid.com UPLC methods have been successfully developed and validated for the analysis of formoterol, often in combination products. lcms.czchromatographyonline.com

The application of Quality by Design (QbD) principles has been explored in the development of UPLC methods for formoterol analysis. ovid.com This systematic approach involves identifying and controlling the critical parameters that affect method performance, such as stationary phase, mobile phase pH, temperature, and gradient time, to ensure robust and reliable results. ovid.com For example, a UPLC method for formoterol and budesonide (B1683875) separation was optimized using a BEH C18 column, a mobile phase pH of 8.2, and a temperature of 35 °C. ovid.com UPLC technology significantly reduces analysis time; a validated method for oxitropium (B1233792) bromide and formoterol fumarate had a run time of just 2 minutes. oup.com

While less common than liquid chromatography for routine quantification, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable tool for specific analyses of formoterol. nih.govoup.com Its high sensitivity and specificity make it suitable for detecting formoterol in biological matrices, which is relevant in areas such as doping control analysis. oup.com Furthermore, GC-MS has been employed for the quantitative determination of specific impurities that may be present in the formoterol fumarate bulk drug, such as hydrazine (B178648) hydrate.

Formoterol is a chiral compound administered as a racemic mixture of (R,R) and (S,S) enantiomers. The desired bronchodilator activity is primarily attributed to the (R,R)-enantiomer. chemrxiv.org Therefore, assessing the enantiomeric purity is critical. Chiral chromatography is the definitive method for separating and quantifying these enantiomers.

Successful enantioseparation has been achieved using HPLC with chiral stationary phases (CSPs). asianpubs.org Polysaccharide-based columns, such as Chiralpak AD-H (amylose tris-(3,5-dimethylphenylcarbamate)) and Chiralcel OJ-H (cellulose tris-(4-methylbenzoate)), have demonstrated excellent selectivity for formoterol enantiomers. asianpubs.org The separation is typically achieved using a mobile phase consisting of a non-polar solvent like n-hexane with a polar organic modifier such as 1-propanol (B7761284) or ethanol. asianpubs.orggoogle.com

An alternative approach involves using a chiral mobile phase additive (CMPA) with a standard achiral column. chemrxiv.orgresearchgate.net A rapid RP-HPLC method was developed using sulfated β-cyclodextrin as a CMPA on a core-shell C8 column, successfully separating the enantiomers with a resolution of 2.57 within 9 minutes. chemrxiv.orgchemrxiv.org

Chiral HPLC Separation Methods for Formoterol Enantiomers
Method TypeColumnMobile PhaseKey FindingReference
Chiral Stationary Phase (CSP)Chiralpak AD-H (250 x 4.6 mm)n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v)Achieved excellent enantioselective separation for determination of enantiomeric purity. asianpubs.org
Chiral Stationary Phase (CSP)CHIRALCEL OJ (10 x 50 cm)hexane/ethanol (85:15 vol %)Separated enantiomers with a separation factor (α) of 1.54. google.com
Chiral Mobile Phase Additive (CMPA)Kinetex C8 (150 mm x 4.6 mm)Acetonitrile and 10mM sodium dihydrogen orthophosphate dihydrate buffer (pH 3.0) containing 5mM S-β-CD (10:90)Achieved a resolution of 2.57 with a run-time of 9 minutes. chemrxiv.org

Spectroscopic Approaches in this compound Research

Spectroscopic methods offer simpler, often more rapid, alternatives to chromatography for the quantification of formoterol, particularly in bulk drug and simple dosage forms.

Ultraviolet (UV) spectrophotometry is a straightforward and economical technique for the quantitative analysis of formoterol fumarate. The method is based on the principle that the drug absorbs UV radiation at a specific wavelength. For formoterol fumarate, the wavelength of maximum absorbance (λmax) has been identified at 214 nm in phosphate buffer (pH 3) and at 215 nm or 217 nm in methanol. impactfactor.orgijmphs.comresearchgate.net The method demonstrates linearity over a concentration range, for example, 2-12 µg/ml. impactfactor.org

First-order derivative spectrophotometry can enhance the specificity of the analysis by resolving overlapping spectra in mixtures. impactfactor.org This technique involves calculating the first derivative of the absorbance spectrum with respect to wavelength. For formoterol, a first-order derivative method has been performed at 229 nm, also showing linearity in the 2-12 µg/ml range. impactfactor.org These spectrophotometric methods have been validated for accuracy and precision and are suitable for routine quality control analysis of formoterol in pharmaceutical formulations. impactfactor.orgijmphs.com

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for the definitive structural confirmation and sensitive quantification of formoterol, the active compound in this compound. For structural elucidation, high-resolution mass spectrometry provides highly accurate mass measurements of the parent molecule and its fragments, allowing for the determination of its elemental composition. The fragmentation pattern of formoterol under tandem mass spectrometry (MS/MS) conditions serves as a molecular fingerprint, confirming its identity. Common fragmentation pathways involve cleavages at the ether linkage and within the side chain, yielding specific product ions that are diagnostic for the formoterol structure. core.ac.uk

For quantification, LC-MS/MS is the preferred method due to its exceptional sensitivity and selectivity, enabling the measurement of formoterol at very low concentrations (picogram per milliliter) in complex biological matrices such as plasma and urine. anapharmbioanalytics.commdpi.comsciex.com This is crucial for pharmacokinetic studies, given the low systemic concentrations following inhalation. sciex.com Quantitative methods typically employ a stable isotope-labeled internal standard to ensure accuracy and precision. The technique relies on selected reaction monitoring (SRM), where the mass spectrometer is set to detect a specific precursor ion (the molecular ion of formoterol) and one or more of its characteristic product ions. core.ac.uk Various sample preparation techniques, including simple liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are utilized to isolate formoterol from biological samples prior to analysis. sciex.comwaters.com The high sensitivity of modern LC-MS/MS systems allows for the achievement of lower limits of quantification (LLOQ) in the sub-pg/mL range in human plasma. anapharmbioanalytics.comsciex.com

Table 1: LC-MS/MS Parameters for Formoterol Quantification

Parameter Description Example Value/Range Source
Ionization Mode The method used to ionize the analyte. Positive Electrospray Ionization (ESI+) mdpi.com
Precursor Ion (m/z) The mass-to-charge ratio of the intact molecule. 345.18 nih.gov
Product Ions (m/z) The mass-to-charge ratios of specific fragments. 149.1, 121.1, 327.2 nih.gov
Lower Limit of Quantification (LLOQ) in Plasma The lowest concentration that can be reliably measured. 0.05 - 5 pg/mL sciex.comwaters.com
Lower Limit of Quantification (LLOQ) in Urine The lowest concentration that can be reliably measured. 41.0 - 81.5 pg/mL mdpi.com
Sample Preparation Method to extract the analyte from the biological matrix. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) sciex.comwaters.com

Radioligand Binding Assays and Receptor Autoradiography in this compound Studies

Radioligand binding assays are fundamental in vitro tools for characterizing the interaction of this compound (formoterol) with its target, the β2-adrenergic receptor. giffordbioscience.comsygnaturediscovery.com These assays utilize a radiolabeled compound (a radioligand) to quantify the binding affinity and density of receptors in a given tissue or cell preparation. giffordbioscience.com this compound research has employed radiolabeled agonists, such as [3H]formoterol, as well as radiolabeled antagonists, like [125I]iodocyanopindolol, in competition binding experiments. nih.govnih.gov

In saturation binding assays using [3H]formoterol, researchers can determine the dissociation constant (Kd), a measure of binding affinity, and the maximum binding capacity (Bmax), which represents the total density of receptors in the tissue. giffordbioscience.comnih.gov Studies on human and guinea pig lung membranes have shown that [3H]formoterol binds to a single class of high-affinity sites. nih.gov Competition binding assays, where unlabeled formoterol competes with a radiolabeled antagonist for receptor binding, are used to calculate the inhibition constant (Ki), another measure of affinity. giffordbioscience.comnih.gov These studies have confirmed formoterol's high affinity and selectivity for the β2-adrenergic receptor over the β1-subtype. nih.gov

Receptor autoradiography complements binding assays by providing a visual map of receptor distribution within tissues. nih.gov By applying a radiolabeled ligand to tissue sections and subsequently exposing them to film or a sensitive detector, the precise location of β2-adrenoceptors can be identified. Autoradiographic studies using [3H]formoterol in human and guinea pig lungs have revealed a dense distribution of β2-adrenoceptors in the airway epithelium and alveolar walls, with sparser labeling on airway and vascular smooth muscle. nih.gov

Table 2: Findings from Radioligand Binding Assays with Formoterol

Parameter Tissue/Cell Type Radioligand Finding Source
Dissociation Constant (Kd) Human Lung Membranes [3H]formoterol 1.05 ± 0.17 nM nih.gov
Maximum Binding Capacity (Bmax) Human Lung Membranes [3H]formoterol 67.8 ± 8.1 fmol/mg protein nih.gov
Dissociation Constant (Kd) Guinea Pig Lung Membranes [3H]formoterol 1.34 ± 0.15 nM nih.gov
Maximum Binding Capacity (Bmax) Guinea Pig Lung Membranes [3H]formoterol 154.9 ± 8.0 fmol/mg protein nih.gov
Inhibition Constant (pKi) for β2-receptor Bronchial Membranes [125I]iodocyanopindolol 8.2 ± 0.09 nih.gov
Inhibition Constant (pKi) for β1-receptor Heart Membranes [125I]iodocyanopindolol 6.25 ± 0.06 nih.gov

Cell-Based Bioassays for this compound's Receptor Activation and Signaling

Cell-based bioassays are essential for understanding the functional consequences of this compound's (formoterol) binding to the β2-adrenergic receptor. taylorfrancis.comfyonibio.com These assays move beyond simple binding affinity to measure the biological response triggered by receptor activation, providing insights into the compound's potency and efficacy as an agonist.

A primary signaling event following β2-adrenergic receptor activation is the stimulation of adenylyl cyclase, which leads to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comyoutube.com Therefore, cAMP accumulation assays are a cornerstone of this compound research. nih.govnih.gov In these assays, cells expressing the β2-adrenergic receptor are treated with formoterol, and the subsequent rise in intracellular cAMP is measured, typically using techniques like enzyme-linked immunosorbent assay (ELISA). nih.gov Such studies have demonstrated formoterol's ability to rapidly and substantially increase intracellular cAMP levels in human airway smooth muscle cells. nih.gov

Beyond cAMP, researchers utilize a variety of cell-based assays to investigate the broader signaling cascade. Reporter gene assays, for example, can measure the transcriptional activation of genes downstream of cAMP signaling. thermofisher.com Other assays investigate the phosphorylation of key signaling proteins, such as those in the PI3K-AKT and ERK pathways, to dissect the complex network of intracellular events initiated by formoterol. nih.gov Studies have shown that formoterol can modulate these pathways, for instance, by inhibiting PI3K-AKT signaling in L6 myoblasts. nih.gov Furthermore, functional assays can directly measure cellular responses relevant to the therapeutic effect of this compound, such as the relaxation of airway smooth muscle cells or the modulation of inflammatory gene expression in bronchial epithelial cells. nih.govnih.gov These bioassays are critical for characterizing the full pharmacological profile of this compound and for comparing its activity with other β2-agonists. nih.gov

Table 3: Cell-Based Bioassays in this compound Research

Assay Type Cell Line/Type Measured Endpoint Research Application Source
cAMP Accumulation Human Airway Smooth Muscle (HASM) Cells Intracellular and extracellular cAMP levels Quantifying receptor activation and Gs signaling nih.gov
Protein Phosphorylation (Western Blot) L6 Myoblasts Phosphorylation of AKT and ERK Investigating downstream signaling pathways (e.g., PI3K-AKT) nih.gov
Gene Expression Analysis (RT-PCR) Human Bronchial Epithelial Cells mRNA levels of inflammatory genes Assessing anti-inflammatory effects nih.gov
Reporter Gene Assay Engineered cell lines Reporter protein activity (e.g., β-lactamase) High-throughput screening for receptor activation thermofisher.com
Muscle Relaxation Assay Guinea Pig Tracheal Spirals Relaxation of pre-contracted smooth muscle Determining functional potency and efficacy nih.gov
β-arrestin Recruitment Assay Engineered cell lines Bioluminescence Resonance Energy Transfer (BRET) Studying signaling bias nih.gov

Comparative Molecular Pharmacology of Foradil

Mechanistic Comparison of Foradil with Other Beta-2 Adrenergic Agonists (e.g., Salmeterol (B1361061), Isoproterenol (B85558), Indacaterol)

Beta-2 adrenergic agonists are classified based on their onset and duration of action, which are determined by modifications to their molecular structure nih.gov. Formoterol (B127741) is a long-acting beta-agonist (LABA) with both a rapid onset and a prolonged duration of action, typically around 12 hours nih.govnih.gov. This contrasts with short-acting beta-agonists (SABAs) like salbutamol (B1663637) (albuterol), which have a rapid onset but shorter duration (3-6 hours), and some other LABAs like salmeterol, which have a slower onset but similar prolonged duration nih.govwikipedia.org. Ultra-long-acting beta-agonists (ULABAs) such as indacaterol (B1671819) and vilanterol (B1248922) offer a 24-hour duration nih.gov.

The different pharmacological profiles stem from variations in their molecular interactions with the β2AR and the surrounding cellular environment. Formoterol is described as a full agonist at the β2AR, possessing high intrinsic efficacy mdpi.comresearchgate.net. In contrast, salmeterol is considered a partial agonist mdpi.comresearchgate.net. High-efficacy agonists like formoterol may induce greater desensitization and internalization of β2ARs compared to low-efficacy agonists like salmeterol, although high efficacy might also mean a full response is achieved with lower receptor occupancy researchgate.net.

Comparative Receptor Binding Profiles and Kinetics

The binding profiles and kinetics of beta-2 agonists at the β2AR contribute significantly to their pharmacological characteristics. Formoterol exhibits a high binding affinity for the β2AR nih.gov. Studies comparing various agonists have shown a broad range of binding affinities (pKi values) for the β2AR biorxiv.orgbiorxiv.org.

While all studied ligands bind to the β2AR, there is no direct correlation between ligand residence times and their ability to activate the Gs protein biorxiv.org. However, there are significant differences in the association rate and affinity values of the mini-Gs protein binding to the agonist-β2AR complex, depending on the specific agonist bound biorxiv.org. Full agonists, including formoterol, adrenaline, noradrenaline, isoprenaline, and BI-167-107, showed increased affinity for mini-Gs binding compared to partial agonists like salbutamol and salmeterol biorxiv.org.

In terms of binding kinetics to the receptor itself, real-time analysis in human primary airway smooth muscle cells showed that while the onset of initiation of response did not vary significantly among isoproterenol, salbutamol, salmeterol, indacaterol, and formoterol, the rate of the response once initiated did nih.gov. Salmeterol induced a significantly slower rate of response compared to isoproterenol and indacaterol, with salbutamol and formoterol being intermediate nih.gov. Formoterol also demonstrated a significantly slower increase in probe activation compared to isoproterenol in terms of ratio change per minute nih.gov.

The lipophilicity of the agonists also plays a role in their interaction with the receptor and cell membrane, influencing their diffusion and retention nih.gov. Formoterol has moderate lipophilicity, which is thought to contribute to its rapid diffusion to the receptor and quick onset of action nih.gov. Salmeterol, being highly lipophilic, may diffuse more slowly, explaining its slower onset nih.gov.

Differential G Protein Coupling and Signaling Biasing Across Agonists

β2ARs primarily couple with Gs proteins, leading to the activation of adenylyl cyclase and increased cyclic adenosine (B11128) monophosphate (cAMP) production, which mediates bronchodilation mdpi.comresearchgate.netphysiology.orgmdpi.com. However, β2ARs can also couple with Gi proteins through noncanonical pathways, signaling via phosphoinositide 3-kinases (PI3Ks) and AKT physiology.org. Furthermore, β2ARs can activate β-arrestin pathways, which can lead to receptor desensitization and internalization mdpi.comnih.govnih.govpnas.org.

The concept of biased agonism describes the ability of different agonists to preferentially activate either G protein or β-arrestin pathways nih.govnih.govacs.org. While "balanced" agonists activate both pathways equally, "biased" agonists predominantly activate one nih.gov. Formoterol has been described as a balanced agonist in some contexts nih.gov. However, studies investigating biased signaling are ongoing, and the molecular mechanisms governing this phenomenon are still being elucidated nih.govnih.govacs.org.

Molecular dynamics simulations have been used to probe the mechanisms of distinct biased activation induced by structural differences between agonists nih.gov. A G-protein-biased agonist was found to induce an open conformation of the intracellular domain of the receptor, beneficial for G protein coupling, while β-arrestin-biased agonists regulated an occluded conformation favoring β-arrestin signaling nih.gov. Formoterol, as a balanced agonist in one study, did not induce an observable outward shift for TM6 but, along with a slight tilt for TM7, led to an inactive-like conformation nih.gov. However, another study using single-molecule fluorescence spectroscopy suggested that formoterol, described as a balanced agonist, prolonged the dwell time of TM VII in an active-like conformation, albeit to a lesser extent than a β-arrestin-biased agonist nih.gov.

High-efficacy agonists like formoterol may induce greater desensitization of β2ARs by causing more phosphorylation and internalization than lower-efficacy agonists like salmeterol researchgate.net. This desensitization can involve phosphorylation mediated by protein kinase A (PKA) and G protein-coupled receptor kinases (GRKs), followed by β-arrestin binding, which impedes Gs coupling mdpi.commdpi.com.

Molecular Determinants of Duration of Action in Beta-Agonists (this compound vs. Others)

The prolonged duration of action of LABAs like formoterol and salmeterol is a key characteristic distinguishing them from SABAs wikipedia.orgnih.gov. Several hypotheses have been proposed to explain this extended duration, including the "diffusion microkinetic" model and the "exosite" model researchgate.netscirp.org.

The diffusion microkinetic theory suggests that the lipophilicity of LABAs allows them to partition into the lipid bilayer of the airway smooth muscle cell membrane, acting as a reservoir nih.govresearchgate.netresearchgate.netatsjournals.org. From this depot, the drug molecules slowly diffuse out to repeatedly interact with the β2AR, leading to a prolonged effect researchgate.netatsjournals.org. Formoterol's moderate lipophilicity is thought to allow it to enter and be retained within the plasmalemma, diffusing slowly to activate the receptor over time atsjournals.org.

The "exosite" model proposes that a long lipophilic side chain present in some LABAs, such as salmeterol, binds to a secondary "exosite" on the β2AR itself, distinct from the orthosteric binding site wikipedia.orgresearchgate.netscirp.orgatsjournals.orgacs.org. This interaction is hypothesized to anchor the molecule near the receptor, allowing the active portion to repeatedly bind and unbind from the orthosteric site wikipedia.orgatsjournals.org. While this model has been particularly associated with salmeterol due to its long aliphatic side chain atsjournals.org, its relevance for formoterol, which has a different structure and intermediate lipophilicity compared to salbutamol and salmeterol, is debated atsjournals.orgersnet.org.

Studies suggest that the partitioning of the drug into lipophilic compartments after inhalation is a primary determinant of the long duration of action for formoterol and salmeterol researchgate.netatsjournals.org. The plasma membrane can act as a depot for these lipophilic drugs researchgate.net. While slow receptor dissociation has been considered, partitioning into lipophilic compartments appears to be a more significant factor for the duration of action of inhaled LABAs atsjournals.org.

Formoterol's rapid onset of action, despite being a LABA, is attributed to its adequate water solubility and moderate lipophilicity, allowing for rapid diffusion to the receptor nih.gov. This contrasts with the more highly lipophilic salmeterol, which has a slower onset nih.gov.

Allosteric Modulation of this compound Action at β2AR

Allosteric modulation involves ligands binding to a site on the receptor distinct from the orthosteric binding site, thereby influencing the receptor's activity or the binding and efficacy of orthosteric ligands nih.govnih.govresearchgate.net. While most current β2AR-targeted drugs are orthosteric ligands, there is growing interest in allosteric modulators due to their potential for greater subtype selectivity and ability to fine-tune receptor signaling nih.govnih.govresearchgate.net.

Research has identified several synthetic compounds that act as positive or negative allosteric modulators (PAMs or NAMs) for the β2AR nih.govresearchgate.net. These modulators bind to distinct allosteric pockets on the receptor nih.govresearchgate.net. For example, one NAM, AS408, binds to the membrane-facing surface of transmembrane segments 3 and 5 nih.gov. Another NAM, Cmpd-15, binds to a pocket formed by the cytoplasmic ends of transmembrane segments 1, 2, 6, and 7, potentially blocking access to Gs and β-arrestins nih.gov. A PAM, Cmpd-6, binds to a pocket formed by intracellular loop 2 and the cytoplasmic ends of transmembrane segments 3 and 4 nih.gov.

Studies have investigated the effects of allosteric modulators on the binding kinetics of orthosteric ligands like formoterol. One study found that certain β2AR-derived pepducins, which are peptide-based modulators, modestly increased the receptor dissociation rates of formoterol in native membranes, indicative of allosteric modulation nottingham.ac.uk. Another study showed that the allosteric modulator AS408 accelerated the dissociation rate of formoterol from uncoupled β2AR in the presence of GTPγS, further supporting an allosteric interaction that influences orthosteric ligand binding nih.gov.

The identification of allosteric sites and modulators for the β2AR opens avenues for developing novel therapeutics that could potentially enhance the bronchodilatory effects of agonists like formoterol or modify their signaling bias pnas.orgnih.govresearchgate.net.

Theoretical Pharmacodynamic Interactions of this compound with Other Receptor Systems at a Molecular Level

While the primary therapeutic effect of formoterol is mediated through β2AR activation in airway smooth muscle, β2ARs are expressed in various tissues throughout the body, and their activation can influence other signaling pathways and receptor systems, leading to potential pharmacodynamic interactions at a molecular level nih.govphysiology.orgnih.gov.

One area of theoretical interaction involves the potential for crosstalk between β2AR signaling and other G protein-coupled receptor (GPCR) pathways. Studies have revealed previously unrecognized crosstalk between the β2AR and phospholipase C (PLC), which is typically activated by Gq-coupled receptors that mediate bronchoconstriction nih.gov. Overactivity of the β2AR pathway has been shown in mouse models to increase the contractile response mediated by Gq-coupled receptors nih.gov. This suggests a dynamic interaction where chronic β-agonist therapy might enhance the function of Gq-coupled constrictive receptors, potentially increasing the tendency for clinical decompensation in conditions like asthma and COPD nih.gov.

Furthermore, β2AR activation can influence intracellular signaling cascades that interface with pathways activated by other receptor systems. For example, β2AR stimulation activates the cAMP-PKA pathway, which can interact with other signaling pathways regulating cellular functions mdpi.comnih.gov. In immune cells, β2AR-induced cAMP typically has immunosuppressive effects, but alternative signaling mechanisms, such as a switch from cAMP-PKA to mitogen-activated protein kinase (MAPK) pathways, can occur, potentially influencing immune responses mdpi.comnih.gov. This crosstalk can be context-dependent, influenced by factors like inflammation nih.gov.

In the heart, acute βAR stimulation, specifically via the β2AR as shown with formoterol, has been demonstrated to activate the PI3K/Akt pathway and ERK1/2, among other downstream signaling effectors plos.org. This crosstalk between βAR and PI3K signaling can affect cascades involved in cardiac hypertrophy plos.org.

These examples highlight the potential for formoterol's action at the β2AR to theoretically influence other receptor systems and downstream signaling pathways at a molecular level, contributing to both therapeutic effects and potential off-target or complex physiological responses.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Formoterol3410
Salmeterol5152
Isoproterenol3779
Indacaterol6918464
Salbutamol2083
Vilanterol135646021
Olodaterol11751611
Norepinephrine439
Epinephrine (B1671497)303
Tiotropium5471124
Carvedilol (B1668590)2585
Bucindolol2478
BI-16710716022057
Isoetharine3814
Terbutaline5362
Carmoterol9944181
Abediterol11707344
Propranolol4946
ICI 118,55165670
Tulobuterol5584
Clenbuterol2783
Pindolol4821
Acetylcholine187
Serotonin5202
Thromboxane A25280373
Histamine782
Ipratropium3792

Interactive Data Table (Conceptual)

While direct numerical data tables comparing all aspects for all compounds across studies are challenging to synthesize due to varying methodologies and contexts in the search results, a conceptual table illustrating comparative properties based on the text could be presented.

Property / AgonistFormoterolSalmeterolIsoproterenolIndacaterolSalbutamol
Classification LABALABASABAULABASABA
Onset of Action RapidSlowerRapidRapidRapid
Duration of Action ~12 hours~12 hours3-6 hours~24 hours3-6 hours
Intrinsic Efficacy Full AgonistPartial AgonistFull AgonistFull AgonistFull Agonist
Lipophilicity ModerateHighLowHighLow
Primary Coupling GsGsGsGsGs
Signaling Bias Balanced (in some contexts)Gs-biased (in some contexts)??Unbiased (e.g., Albuterol)

Note: This table is a conceptual representation based on the textual information and highlights general comparisons. Specific quantitative data varies between studies and experimental conditions.

In Vitro and Ex Vivo Research Models in Foradil Mechanistic Studies

Use of Recombinant Cell Lines Stably Expressing β2AR for Functional Assays

Recombinant cell lines that stably express the β2-adrenergic receptor (β2AR) are fundamental tools for characterizing the functional activity of β2AR agonists like formoterol (B127741) nih.govscience.gov. These cell systems enable researchers to study the direct interaction of the compound with the receptor in a controlled environment, free from the complexities of native tissues.

Functional assays using these cell lines commonly involve measuring the accumulation of cyclic AMP (cAMP), a key second messenger in the β2AR signaling pathway mims.commims.comnih.gov. When formoterol binds to and activates the β2AR, it stimulates adenylyl cyclase, leading to increased intracellular cAMP levels mims.commims.comnih.govgenecards.org. The extent and kinetics of cAMP production can be quantified to determine the potency and efficacy of formoterol as a β2AR agonist nottingham.ac.uk.

Studies have shown that formoterol is a potent agonist at the human β2AR psu.edu. The initial levels of agonist-stimulated GRK site phosphorylations have been correlated with their efficacy for activating adenylyl cyclase, with formoterol demonstrating comparable efficacy to epinephrine (B1671497) and fenoterol (B1672521) in such assays researchgate.net. Recombinant human β2ARs with amino-terminal polymorphisms expressed in human embryonic kidney (HEK) 293 cells have been used to study the effects of β-agonists on receptor trafficking and down-regulation nih.govresearchgate.net. These studies revealed that different polymorphic variants of the β2AR display normal agonist binding and adenylyl cyclase stimulation but differ in agonist-promoted down-regulation nih.gov.

Receptor binding assays using intact cells expressing recombinant β2ARs allow for the investigation of formoterol's affinity and binding characteristics nih.gov. These assays can help elucidate how formoterol interacts with the receptor over time and in the presence of antagonists nottingham.ac.uk.

Isolated Tissue Preparations for Receptor Functional Characterization (e.g., Guinea Pig Trachea, Human Bronchus)

Isolated tissue preparations, such as guinea pig trachea and human bronchus, are valuable ex vivo models for assessing the functional effects of formoterol on airway smooth muscle contractility psu.eduersnet.orgnih.govucl.ac.be. These models retain the complex cellular and structural environment of the airways, allowing for the study of physiological responses to pharmacological agents.

In isolated guinea pig trachea, formoterol has been shown to produce concentration-dependent relaxations of spontaneous tone psu.edunih.gov. Studies comparing formoterol with other β2AR agonists in this model have investigated differences in potency, onset of action, and duration of effect psu.eduucl.ac.be. For instance, while formoterol and salbutamol (B1663637) show a fast onset of action, the relaxing effect of formoterol was less readily reversed by washing compared to salbutamol, indicating a longer duration of action in this in vitro setting ucl.ac.be.

Human bronchial tissue preparations are considered highly relevant models for predicting the clinical effects of bronchodilators ersnet.orgnih.gov. Studies using isolated human bronchi have characterized the potency and onset of action of formoterol, finding them to be not significantly different from other potent agonists psu.edu. The duration of action in isolated human bronchi has also been investigated, providing insights into the sustained bronchodilatory effect of formoterol psu.edu.

These isolated tissue models allow for the functional characterization of β2ARs in their native tissue context, providing data on smooth muscle relaxation that complements findings from recombinant cell line studies.

Advanced Cell Culture Models (e.g., Organoids, 3D Models) in Foradil Research

Advanced cell culture models, including organoids and 3D cell culture systems, are increasingly being used in respiratory research to better mimic the complexity of the human airways researchgate.netfrontiersin.orgnih.govmdpi.com. These models offer advantages over traditional 2D cell cultures by providing a more physiologically relevant environment for studying drug effects.

Respiratory organoids are 3D tissue-engineered culture systems that can replicate essential structural aspects of airways and contain multiple cell types found in the respiratory epithelium frontiersin.orgmdpi.com. They can be derived from human induced pluripotent stem cells (iPSCs) or patient tissues, allowing for the study of disease-specific phenotypes and responses to drugs frontiersin.orgmdpi.com. While the specific application of organoids directly in published mechanistic studies solely focused on this compound (formoterol) was not prominently found in the search results, these models are being developed and used for studying respiratory diseases and screening inhaled drugs frontiersin.orgmdpi.com.

3D cell culture models, such as those grown at the air-liquid interface (ALI), enable the differentiation of airway epithelial cells into a pseudostratified epithelium with mucociliary differentiation, better replicating the in vivo airway environment compared to submerged cultures researchgate.netnih.gov. These models can be used to study the transport and interaction of inhaled compounds with the epithelial barrier researchgate.net. Research using ALI cultures of human nasal and tracheal epithelial cells has explored the effects of formoterol in the context of viral infections, providing insights into cellular responses beyond simple bronchodilation researchgate.net.

While the application of these advanced models specifically for detailed mechanistic studies of formoterol's interaction with β2ARs or its direct cellular signaling pathways might still be emerging in the literature, their potential for providing more physiologically relevant data on inhaled drugs is significant researchgate.netfrontiersin.orgmdpi.com.

Computational Modeling of this compound Distribution and Interaction in Biological Systems (Pharmacokinetics at a Theoretical Level)

Computational modeling plays a role in understanding the theoretical pharmacokinetics of formoterol, particularly its distribution and interaction within biological systems following inhalation uoa.grmdpi.comkcl.ac.uknih.gov. These models can help predict drug behavior based on physiological parameters and drug properties.

Physiologically based pharmacokinetic (PBPK) models are used to predict drug exposure in target organs by considering absorption, distribution, metabolism, and elimination processes kcl.ac.uknih.gov. While complex due to the low concentrations of formoterol in plasma after therapeutic inhalation doses, computational approaches have been applied to describe its absorption and disposition kinetics uoa.gr. A five-compartment PK model including enterohepatic recirculation has been developed for inhaled formoterol, highlighting the complex absorption and distribution characteristics uoa.gr.

Computational fluid dynamics (CFD) models are employed to simulate the movement and deposition of inhaled drug particles or droplets within the respiratory system mdpi.comnih.gov. These models can predict regional deposition patterns in the airways, which is crucial for understanding where the drug interacts with the tissue mdpi.comnih.gov. While these models focus on the delivery aspect, the predicted deposition patterns inform theoretical models of local drug concentration and interaction with receptors in different airway regions kcl.ac.uk.

Integrating mechanistic models describing local drug exposure with PBPK models can provide a more comprehensive understanding of formoterol's behavior in the body at a theoretical level kcl.ac.uk. These computational approaches, while not directly experimental, complement in vitro and ex vivo studies by providing a predictive framework for understanding formoterol's distribution and interaction dynamics.

Animal Models for Studying this compound's Fundamental Cellular and Molecular Effects (e.g., Muscle Growth, Metabolic Pathways, not efficacy)

Animal models are utilized to investigate the fundamental cellular and molecular effects of formoterol beyond its primary bronchodilatory action, such as its influence on muscle growth and metabolic pathways researchgate.netresearchgate.netphysiology.orgnih.govaacrjournals.org. These studies provide insights into the broader biological activities of the compound.

Formoterol, as a β2-adrenoceptor agonist, has demonstrated anabolic effects on skeletal muscle in various animal models researchgate.netresearchgate.netphysiology.orgnih.govaacrjournals.org. Studies in tumor-bearing rats and mice have shown that formoterol can stimulate skeletal muscle growth and increase body weight, indicating potential anti-cachectic effects researchgate.netresearchgate.netaacrjournals.org. Mechanistically, formoterol has been reported to decrease muscle wasting by inhibiting proteolysis and apoptosis in skeletal muscle researchgate.netaacrjournals.org. It can decrease the activation of the ubiquitin-dependent proteolytic system, a key mechanism in muscle wasting conditions researchgate.net.

Furthermore, formoterol's effects on metabolic pathways have been explored in animal models. In tumor-bearing mice, formoterol administration altered the serum metabolic profile, suggesting a regulation of imbalances in glycolysis, the citrate (B86180) cycle, and lipid and amino acid metabolism researchgate.net. Amino acids, ketone bodies, and citrate cycle metabolites were identified as potential biomarkers associated with these metabolic changes researchgate.net.

Studies in models of muscle injury, such as volumetric muscle loss (VML) in mice, have shown that formoterol can enhance injured muscle mass and improve mitochondrial oxidative processes researchgate.netnih.gov. Formoterol has been shown to stimulate intracellular signaling pathways involved in myogenesis, including the PI3K/Akt/mTOR pathway, while mitigating atrophic signaling nih.gov.

These animal studies, while not focused on respiratory efficacy, are crucial for understanding the pleiotropic effects of formoterol on various tissues and metabolic processes at a fundamental cellular and molecular level.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.